Saquayamycin E

Description

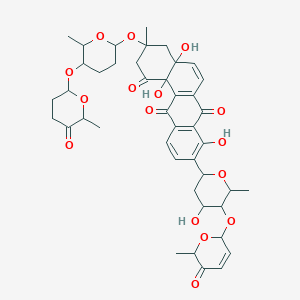

Structure

2D Structure

Properties

Molecular Formula |

C43H50O16 |

|---|---|

Molecular Weight |

822.8 g/mol |

IUPAC Name |

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,9,12,14-15,19-22,28-30,32-34,40,46,48,51-52H,8,10-11,13,16-18H2,1-5H3 |

InChI Key |

VWFXKMIXHGVTNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C |

Synonyms |

saquayamycin E |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Basis of Saquayamycin Production

Polyketide Synthase (PKS) System and Core Aglycone Formation

The core aglycone of saquayamycins is a benz[a]anthracene structure, characteristic of angucycline antibiotics. nih.govbiorxiv.orgmdpi.com This core is assembled through a series of enzymatic reactions catalyzed by a type II PKS system. mdpi.com

Decaketide Biosynthesis from Acetyl-CoA Precursors

The biosynthesis of the angucycline core begins with the iterative condensation of malonyl-CoA extender units onto an acetyl-CoA starter unit. mdpi.commdpi.com This process, catalyzed by the minimal type II PKS enzymes, leads to the formation of a linear decaketide intermediate. mdpi.commdpi.com The minimal PKS system typically consists of a ketoacyl synthase alpha (KSα), a ketoacyl synthase beta/chain length factor (KSβ/CLF), and an acyl carrier protein (ACP). biorxiv.orgwikipedia.org In the sqn cluster, the minimal PKS enzymes are encoded by sqnH, sqnI, and sqnJ. nih.gov

Polyketide Cyclase-Mediated Formation of the Benz[a]anthracene Core

Following the formation of the linear decaketide chain, polyketide cyclases mediate a series of cyclization and aromatization reactions to fold the polyketide into the characteristic tetracyclic benz[a]anthracene core. biorxiv.orgmdpi.com The sqn cluster contains putative cyclase genes, such as LRR80_00486 and LRR80_00491, which are likely responsible for this cyclization process. biorxiv.org

Investigation of Cyclization Patterns (e.g., Route I vs. Route II) via Isotopic Labeling Studies

The cyclization of the polyketide chain in angucycline biosynthesis can follow different routes. Route I involves the direct angular cyclization of the nascent polyketide to form the benz[a]anthracene core, as observed in the biosynthesis of vineomycin and urdamycin. nih.govmdpi.comnih.gov Route II, on the other hand, involves the initial formation of a linear tetracyclic anthracyclinone intermediate, which is subsequently rearranged into the angucycline core, often through the action of Baeyer-Villiger monooxygenases. nih.govmdpi.comnih.gov

Isotopic labeling studies, particularly using precursors like [1,2-¹³C₂] acetate (B1210297), have been instrumental in elucidating the cyclization patterns in polyketide biosynthesis. nih.govnih.govbiorxiv.orgrsc.org Feeding studies with sodium [1,2-¹³C₂] acetate in Streptomyces sp. KY40-1, the producer of saquayamycins, have indicated that the biosynthesis of the benz[a]anthracene core of saquayamycins primarily follows the typical direct Route I cyclization pattern. nih.gov This finding is consistent with observations in vineomycin biosynthesis. nih.gov Interestingly, Route I is followed in saquayamycin (B1681451) biosynthesis despite the presence of SqnF, a homolog of BexE, an enzyme involved in Route II cyclization in BE-7585A biosynthesis. nih.gov This suggests that the specific folding of the nascent polyketide chain, likely dictated by the minimal PKS enzymes, plays a significant role in determining the cyclization route. nih.gov

Role of Baeyer-Villiger Monooxygenases (BVMOs) in Aglycone Modification

Baeyer-Villiger monooxygenases (BVMOs) are enzymes known to catalyze the insertion of an oxygen atom into a carbon-carbon bond, often leading to the formation of esters or lactones. nih.gov In the context of angucycline biosynthesis, BVMOs can be involved in the rearrangement of anthracycline intermediates to form the angucycline core (Route II). nih.govmdpi.comnih.govfrontiersin.org The sqn gene cluster contains a gene encoding a putative BVMO, SqnF. nih.gov While SqnF is a homolog of BexE, a BVMO involved in Route II cyclization, saquayamycin biosynthesis appears to follow Route I. nih.gov This suggests that in saquayamycin biosynthesis, SqnF might have a different role, potentially in further modifications of the angucycline core after cyclization, or its presence might be a remnant of evolutionary history. BVMOs are known to play roles in the modification of polyketide scaffolds through oxidative rearrangement reactions. nih.govnih.gov

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation, the attachment of sugar moieties to the aglycone core, is a crucial step in saquayamycin biosynthesis, contributing significantly to the structural diversity and biological activity of these compounds. nih.govmdpi.comresearchgate.net Saquayamycins are decorated with saccharide chains at specific positions of the benz[a]anthracene core, typically at the C(3)-OH and C-9 positions. nih.gov

Identification and Characterization of Glycosyltransferase Genes (e.g., sqnG1, sqnG2, sqnG3 in sqn cluster)

Glycosyltransferases (GTs) are the enzymes responsible for catalyzing the transfer of sugar residues from activated nucleotide-sugar donors to acceptor molecules. nih.govmdpi.com The sqn gene cluster in Streptomyces sp. KY40-1 contains several genes predicted to encode glycosyltransferases, including sqnG1, sqnG2, and sqnG3. nih.govsecondarymetabolites.org

Research has focused on identifying and characterizing the roles of these GT genes in saquayamycin biosynthesis. Gene inactivation studies have provided insights into the function of SqnG1, SqnG2, and SqnG3. Inactivation of sqnG1 in Streptomyces sp. KY40-1 resulted in a significant decrease (50-fold) in saquayamycin production. nih.gov In contrast, inactivation of sqnG2 led to a complete loss of saquayamycin production, suggesting that SqnG2 plays a critical role, possibly acting as a dual O- and C-glycosyltransferase. nih.gov The inactivation of sqnG3, a third putative glycosyltransferase-encoding gene, did not significantly affect saquayamycin production, indicating it may have a minor or supportive role in glycosylation. nih.gov These findings suggest that SqnG1 and SqnG2 are primarily responsible for the sugar diversity observed in saquayamycins 1-7. nih.gov This cooperative action between SqnG1 and SqnG2 represents a potential example of a glycosyltransferase complex with dual O- and C-glycosyltransferase activity, utilizing various NDP-activated sugars, including d-olivose, l-rhodinose, and potentially an unusual amino sugar like 3,6-dideoxy-l-idosamine. nih.gov Studies on other angucycline gene clusters, such as the gcn cluster for grincamycin biosynthesis, have also identified multiple glycosyltransferases (e.g., GcnG1, GcnG2, GcnG3) responsible for assembling deoxysugar chains onto the angucycline aglycone, highlighting the complexity of glycosylation in this class of natural products. mdpi.com

Substrate Specificity and Flexibility of Glycosyltransferases

Glycosyltransferases (GTs) are key enzymes in saquayamycin biosynthesis, catalyzing the transfer of sugar moieties from activated nucleotide-sugar donors to specific acceptor molecules, which can be the aglycone or growing oligosaccharide chains. nih.govfrontiersin.org The saquayamycin gene cluster contains genes encoding for these GTs, which exhibit notable substrate specificity and flexibility, contributing to the observed sugar diversity in saquayamycins. nih.gov

Studies on Streptomyces sp. KY40-1 have identified two key glycosyltransferases, SqnG1 and SqnG2, as primarily responsible for the sugar diversity in saquayamycins 1–7. nih.govacs.org Gene inactivation studies revealed that SqnG2 is essential for saquayamycin production, suggesting it acts as a dual O- and C-glycosyltransferase. nih.govacs.org SqnG1 also plays a significant role, as its inactivation leads to a substantial decrease in saquayamycin production. nih.govacs.org A third putative glycosyltransferase, SqnG3, appears to have a minor or supportive role. nih.govacs.org

The proposed SqnG2/SqnG1 complex demonstrates broad donor substrate flexibility, capable of transferring both D- and L-sugars, including NDP-activated D-olivose and L-rhodinose. nih.govacs.org Interestingly, this complex can also transfer an unusual amino sugar, likely 3,6-dideoxy-L-idosamine, a precursor of L-rednose. nih.govacs.org This flexibility makes these enzymes valuable for potential natural product diversification through synthetic biology. nih.gov The attachment of L-rednose at different positions in saquayamycins H and I further suggests either acceptor substrate flexibility of the responsible GT or the involvement of multiple GTs. researchgate.netnih.gov

Proposed Cooperative Action and Glycosyltransferase Complexes

Evidence suggests that SqnG1 and SqnG2 may function cooperatively in the glycosylation process. nih.govacs.org This proposed cooperative action between two different glycosyltransferases to achieve dual O- and C-glycosyltransferase activity, utilizing various NDP-activated sugars, including D-olivose, L-rhodinose, and presumably 3,6-dideoxy-L-idosamine, is a notable finding in saquayamycin biosynthesis. nih.govacs.orgresearchgate.net While other GT complexes involved in the biosynthesis of different natural products have been reported, these typically function initially as O-glycosyltransferases and may exhibit high substrate specificity for specific NDP-activated sugars. nih.gov The cooperative nature of SqnG1 and SqnG2 in saquayamycin biosynthesis highlights a mechanism for achieving the observed sugar diversity.

Regio- and Stereospecific Sugar Transfer to Aglycone and Oligosaccharide Chains

Glycosyltransferases catalyze the regio- and stereospecific transfer of sugars. nih.gov In saquayamycins, D-olivose is consistently attached at the C-9 position of the aglycone, typically via a C-glycosidic linkage, while L-rhodinose is usually attached at the C(3)-OH position via an O-glycosidic linkage. nih.govmdpi.com The sequential addition of sugar units to form oligosaccharide chains also involves specific regio- and stereochemical control. For instance, saquayamycins can have diverse disaccharides at C-3 and C-9, and some can feature trisaccharide chains. mdpi.com The precise mechanisms by which the saquayamycin GTs achieve this regio- and stereospecificity, particularly the dual O- and C-glycosyltransferase activity of SqnG2, are areas of ongoing research. nih.govacs.org

Deoxysugar Biosynthesis Pathways

The sugar moieties attached to the saquayamycin aglycone are primarily deoxysugars and unusual aminosugars. The biosynthesis of these modified sugars involves dedicated enzymatic pathways that convert common sugar precursors into the activated nucleotide-sugar donors utilized by glycosyltransferases.

Enzymatic Pathways for NDP-activated Sugars (e.g., D-olivose, L-rhodinose)

The biosynthesis of deoxysugars like D-olivose and L-rhodinose typically involves enzymatic pathways that start from common nucleotide-activated sugars, such as NDP-glucose. These pathways involve a series of enzymatic transformations, including dehydration, epimerization, and reduction steps, to generate the specific deoxysugars in their activated forms (e.g., TDP-D-olivose, NDP-L-rhodinose). mdpi.com These NDP-activated sugars then serve as the donor substrates for the saquayamycin glycosyltransferases.

Biosynthesis of Unusual Aminosugars (e.g., Rednose, 3,6-dideoxy-L-idosamine)

Saquayamycins can also contain unusual aminosugars, such as rednose. researchgate.netnih.gov Rednose is a rare 2-aminodeoxysugar, and its presence in angucyclines was first noted in saquayamycins H and I. researchgate.netnih.gov The biosynthesis of such unusual aminosugars involves specific enzymatic steps that introduce the amino group and modify the sugar structure. thieme-connect.com While rednose is likely derived from a precursor like 3,6-dideoxy-L-idosamine, the detailed enzymatic pathway for rednose biosynthesis in Streptomyces sp. KY40-1 is an area of investigation. nih.govthieme-connect.com The genes responsible for the biosynthesis of these deoxysugars and aminosugars are located within the saquayamycin gene cluster. researchgate.netthieme-connect.com

Genetic Clusters and Pathway Regulation

The production of saquayamycin, an angucycline-like antibiotic, is governed by a complex genetic and regulatory network within Streptomyces species.

Identification and Annotation of the sqn Biosynthetic Gene Cluster

The biosynthesis of saquayamycin is directed by a dedicated gene cluster, referred to as the sqn gene cluster. Whole genome sequencing of Streptomyces sp. KY40-1 led to the identification of this putative sqn gene cluster. nih.gov The sqn cluster spans approximately 44.7 kilobases. secondarymetabolites.org

Annotation of the sqn cluster reveals the presence of genes encoding for the minimal polyketide synthase (PKS) enzymes, which are responsible for assembling the basic angucycline core structure. nih.gov These include SqnH, SqnI, and SqnJ. nih.gov In addition to the core PKS machinery, the sqn cluster contains genes for various post-PKS enzymes, such as SqnBB, K, L, M, A, C, T, and SqnU, which are involved in modifying and tailoring the polyketide backbone. nih.gov A Baeyer-Villiger monooxygenase (BVMO), SqnF, is also encoded within the cluster and is suggested to play a role in the cyclization pattern of the polyketide precursor, potentially involving an anthracycline intermediate that is subsequently rearranged into the angucycline core, similar to the process observed in BE-7585A biosynthesis. nih.gov The sqn cluster also contains genes for glycosyltransferases, such as SqnG1, SqnG2, and SqnG3, which are crucial for attaching sugar moieties to the angucycline core, contributing to the diversity of saquayamycins. nih.govacs.org

The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database provides a standardized platform for annotating and accessing information on biosynthetic gene clusters, including the saquayamycin A biosynthetic gene cluster (MIBiG accession BGC0001769). secondarymetabolites.orgsecondarymetabolites.org

Comparative Genomics with Related Angucycline Gene Clusters (e.g., urd, gcn)

Comparative genomic analysis provides insights into the evolutionary relationships and functional similarities between the sqn gene cluster and other angucycline biosynthetic gene clusters, such as the urd cluster responsible for urdamycin biosynthesis and the gcn cluster involved in grincamycin production. nih.govresearchgate.net

The sqn minimal PKS genes share over 80% identity with the urd minimal PKS genes. nih.gov Furthermore, the gene organization of the sqn cluster shows similarities to both the gcn and saq gene clusters, which are involved in the biosynthesis of grincamycin and saquayamycin Z, respectively. nih.gov Comparative analysis of the gcn cluster from Streptomyces lusitanus SCSIO LR32 and the sqn cluster from Streptomyces sp. KY40-1 reveals regions of homology between the genes within these clusters. researchgate.net Such comparisons help in identifying conserved genes likely essential for angucycline biosynthesis and divergent genes that may contribute to the structural variations observed among different angucycline compounds. nih.govfrontiersin.org

Regulatory Elements Influencing Saquayamycin Production (e.g., sqnR gene, PhoRP two-component system, GlnR, AfsQ1 proteins)

Saquayamycin production is subject to intricate genetic regulation involving several key elements. The cluster-situated regulatory gene sqnR plays a central role in controlling the expression of the sqn biosynthetic genes. biorxiv.orgnih.govasm.orgnih.gov

The PhoRP two-component regulatory system significantly influences saquayamycin production. biorxiv.orgnih.govasm.orgnih.gov This system is typically activated in response to low phosphate (B84403) levels, leading to the phosphorylation of the response regulator PhoP. biorxiv.orgnih.gov Phosphorylated PhoP can bind to promoter regions, including that of sqnR, altering gene expression. biorxiv.orgnih.gov Deletion of phoRP results in constitutive saquayamycin production and sqnR expression, indicating that PhoP functions as a repressor of sqnR expression at high cell density. biorxiv.orgnih.govasm.orgnih.gov

Nitrogen-responsive regulators, such as GlnR and AfsQ1, have also been shown to influence saquayamycin biosynthesis. biorxiv.orgnih.govasm.orgnih.gov These regulators can relieve the repression exerted by other factors like Lsr2 and PhoP. biorxiv.orgnih.govasm.orgnih.gov Overexpression of glnR has been found to enhance saquayamycin production, similar to the effect of Lsr2 knockdown. biorxiv.orgnih.gov AfsQ1 may function to counteract the repressive activity of Lsr2. biorxiv.orgnih.gov These findings suggest that while PhoP and Lsr2 act as predominant repressors, GlnR and AfsQ1 contribute to the activation of saquayamycin production. biorxiv.orgnih.gov

Environmental and Cell Density-Dependent Regulation of Biosynthesis

Saquayamycin production exhibits an unusual dependence on cell density, with higher levels observed in low-density cultures compared to high-density conditions. biorxiv.orgnih.govasm.orgnih.gov This density-dependent control is exerted at the level of the sqnR gene. biorxiv.orgnih.govasm.orgnih.gov

Environmental factors also play a role in regulating saquayamycin biosynthesis. Magnesium supplementation has been found to alleviate the cell density dependence and significantly enhance saquayamycin production yields. biorxiv.orgnih.govasm.orgnih.gov Notably, the action of magnesium in this context appears to be independent of the PhoP regulator. biorxiv.orgnih.govasm.orgnih.gov The low cell-density dependent production of saquayamycin is a conserved characteristic among different saquayamycin-producing strains and is subject to similar regulatory and nutritional controls. biorxiv.orgasm.org This spatial control mechanism may serve an important ecological function in the native environments of these Streptomyces species. biorxiv.orgnih.govasm.orgnih.gov

| Regulatory Element | Role in Saquayamycin Production | Effect on sqnR Expression |

| SqnR | Pathway-specific regulator | Controls expression |

| PhoRP two-component system | Repression at high cell density | Represses |

| GlnR | Nitrogen-responsive regulator, contributes to activation | Relieves repression |

| AfsQ1 | Nitrogen-responsive regulator, contributes to activation, counteracts Lsr2 repression | Relieves repression |

| Lsr2 | Conserved nucleoid-associated protein, repression | Represses |

| Environmental Factor | Effect on Saquayamycin Production |

| Cell Density (High) | Suppressed production |

| Cell Density (Low) | Enhanced production |

| Magnesium Supplementation | Alleviates density dependence, enhances production |

Advanced Structural Characterization and Analogues of Saquayamycin E

Methodologies for Comprehensive Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HSQC, HMBC)

NMR spectroscopy is a cornerstone in the structural determination of complex natural products like Saquayamycin (B1681451) E. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. utsunomiya-u.ac.jp The chemical shifts and coupling constants observed in these spectra are indicative of different structural fragments, including aromatic systems, aliphatic chains, and sugar moieties.

Advanced 2D NMR experiments are essential for establishing connectivity and spatial relationships between atoms. researchgate.net

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal coupled protons, indicating adjacent protons within a spin system. This helps in piecing together the carbon skeleton and identifying coupled networks, particularly within the sugar residues. frontiersin.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate proton signals with the carbons to which they are directly attached. utsunomiya-u.ac.jp This is invaluable for assigning proton and carbon signals and identifying CH, CH₂, and CH₃ groups. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons separated by two or three bonds. utsunomiya-u.ac.jp This technique is critical for establishing connectivity across heteroatoms (like oxygen in glycosidic linkages) and quaternary carbons, allowing for the assembly of larger structural fragments and confirming the attachment points of sugar moieties to the aglycone. nih.govnih.govmdpi.com HMBC correlations, for instance, have been used to confirm the C-glycosidic bond between the aglycone and the olivose sugar at C-9. nih.govmdpi.com

Analysis of anomeric proton and carbon signals in NMR spectra is particularly important for characterizing the sugar moieties and determining their anomeric configurations (α or β) and linkage positions. researchgate.net

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides precise molecular weight information, allowing for the determination of the elemental composition of Saquayamycin E and its analogues. researchgate.net The molecular formula can be deduced from the accurate mass of the protonated or deprotonated molecule ion ([M+H]⁺ or [M-H]⁻). nih.govmdpi.com HR-ESI-MS is also useful for analyzing fragmentation patterns, which can provide clues about the substructures present in the molecule. mdpi.com For example, characteristic fragment ions observed in the mass spectra of saquayamycins can correspond to the loss of specific sugar units or parts of the aglycone, aiding in the confirmation of the proposed structure. mdpi.com

Spectroscopic Analysis (UV-Vis, IR) for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the presence of chromophores and key functional groups within the saquayamycin structure. researchgate.netegyankosh.ac.in

UV-Vis Spectroscopy: Saquayamycins, possessing an angucycline core, contain a conjugated π system that absorbs in the UV-Vis region. nih.gov The UV-Vis spectrum provides information about the nature of the chromophore, such as the presence of a hydroxyl-anthraquinone system, and can be used to confirm the general class of compound. nih.gov

IR Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. egyankosh.ac.in Analysis of the IR spectrum of this compound can reveal the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the quinone and ester functionalities, and C-O stretches from the sugar moieties and ether linkages. utsunomiya-u.ac.jp

Analysis of Glycosidic Linkages and Sugar Moieties

A defining feature of saquayamycins is the presence of diverse saccharide chains attached to the angucycline aglycone. The analysis of these glycosidic linkages and the characterization of the individual sugar units are critical for understanding the structural diversity and biological activity of this compound class.

Diversity and Attachment Positions of Saccharide Chains (e.g., C-3, C-9)

Saquayamycins typically feature oligosaccharide chains attached to the angucycline core at specific positions, primarily C-3 and C-9. researchgate.netresearchgate.net The number and composition of these sugar chains vary among different saquayamycin analogues, contributing significantly to their structural diversity. researchgate.net For instance, saquayamycins (excluding saquayamycin Z) and moromycins often have disaccharides at both C-3 and C-9. researchgate.net Saquayamycin Z, a larger analogue, contains tetra- and pentasaccharide side chains linked at C-3 and C-9. nih.gov The attachment at C-9 is often a C-glycosidic linkage, where the anomeric carbon of the sugar is directly bonded to a carbon on the aglycone, specifically C-9. mdpi.comresearchgate.net O-glycosidic linkages, where the sugar is attached via an oxygen atom, are commonly found at C-3. nih.gov The specific positions and types of linkages are determined through detailed NMR analysis, particularly HMBC correlations between the anomeric protons of the sugars and the carbons of the aglycone or adjacent sugar units. nih.gov

Characterization of Unique Sugars (e.g., D-olivose, L-rhodinose, L-aculose, L-cinerulose, L-oliose, Rednose)

Saquayamycins are known to contain a variety of unusual deoxy sugars, which are key components of their saccharide chains. nih.govnih.gov Common sugar moieties found in saquayamycins and related angucyclines include:

D-olivose: Often found as the C-glycosidically linked sugar at C-9 of the aglycone. frontiersin.orgmdpi.comresearchgate.net

L-rhodinose: A 2,6-dideoxyhexose commonly found in the oligosaccharide chains, often linked to D-olivose or other sugars. researchgate.netnih.gov

L-aculose: Another deoxy sugar frequently present in the saccharide chains of saquayamycins. researchgate.netnih.gov

L-cinerulose: A 2-deoxy-l- glycero-hexopyranos-4-ulose that can be part of the sugar chains. researchgate.netnih.gov

L-oliose: An unusual sugar constituent found in some saquayamycin analogues, such as saquayamycin Z. nih.gov

Rednose: An aminosugar that has been identified in some saquayamycins, such as saquayamycins H and I, and contributes to their biological activity. researchgate.netnih.govnih.gov

The characterization of these unique sugars involves detailed analysis of their ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (COSY, HSQC, HMBC). nih.govnih.govresearchgate.net Comparison of these spectroscopic data with those of known sugar standards is essential for their identification. The anomeric configurations (α or β) and the positions of glycosidic linkages between the sugar units are determined by analyzing the coupling constants of the anomeric protons and the HMBC correlations between the anomeric carbons/protons and the carbons/protons of the adjacent sugar or aglycone. nih.govresearchgate.net

Characterization of Novel Saquayamycin Analogues

The saquayamycin family encompasses a range of analogues that differ primarily in their glycosylation patterns and, in some cases, modifications to the aglycone structure. These variations lead to a diverse set of compounds with potentially different biological profiles.

Structural Variations within the Saquayamycin Family (e.g., Saquayamycins A-K, Z)

The saquayamycin family includes numerous analogues such as Saquayamycins A-K and Saquayamycin Z. These compounds share the aquayamycin (B1666071) aglycone but differ in the nature, number, and linkage of the attached sugar residues. nih.govacs.org For example, saquayamycin G differs from saquayamycins A and B by the absence of one sugar molecule. nih.govacs.org Saquayamycin I is an isomer of saquayamycin H, sharing the same molecular formula but differing in the sugar moieties present. acs.org Saquayamycin Z is notable as the largest representative of this group, containing nine sugar units. nih.gov The structural diversity is a result of the enzymatic machinery of the producing Streptomyces strains, particularly the glycosyltransferases, which exhibit flexibility in the types and positions of sugars they can attach. nih.govacs.org

Modified Aglycone Structures and Their Glycosylation Patterns

While the aquayamycin aglycone is common to many saquayamycins, some analogues feature modified aglycone structures. For instance, moromycins A and B, which are related to saquayamycins, possess an aquayamycin-like aglycone but lack the angular hydroxyl groups at positions 4a and 12b, resulting in a fully aromatic ring B. nih.gov These modifications to the aglycone can influence where and how sugar moieties are attached. The glycosylation patterns on modified aglycones can vary, contributing further to the structural diversity within this class of compounds. The attachment of sugar moieties can occur at different positions on the aglycone, such as C-3 and C-9 in saquayamycins, and the composition and length of the oligosaccharide chains can differ significantly between analogues. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for understanding how the structural features of saquayamycins influence their biological activities. These studies often focus on the roles of the sugar residues and the aglycone structure in mediating interactions with biological targets.

Influence of Sugar Residues (Nature, Number, Linkage) on Biological Activity

The sugar residues attached to the angucycline aglycone play a significant role in the biological activity of saquayamycins. Variations in the nature, number, and linkage of these sugar moieties can dramatically affect the compound's potency and target specificity. nih.govacs.org For example, studies on saquayamycins G-K, A, and B have provided insights into how the saccharide pattern influences cytotoxic activity against cancer cell lines. nih.govacs.org The presence of specific aminosugars, such as rednose in saquayamycins H and B, has been correlated with higher activity against certain cell lines. nih.govnih.gov The length and composition of oligosaccharide chains have been shown to have a strong impact on biological activities, as observed in related angucyclines like landomycins, where longer sugar chains correlate with better cytotoxicities against certain cancer cell lines. mdpi.com

Impact of Core Aglycone Modifications on Molecular Interactions

Modifications to the core aglycone structure can also impact the molecular interactions of saquayamycins and, consequently, their biological activity. The angular tetracyclic core of angucyclines, including saquayamycins, is typically nonplanar, which can influence binding to multiple protein receptors. mdpi.com Substituents on the aglycone, such as hydroxyl groups, carbonyl groups, and methyl groups, can affect the polarity and dipole moment of the molecule, influencing its interactions with biological targets. mdpi.com For instance, the introduction of hydroxyl groups at C-4a and C-12b in saquayamycin B1 and saquayamycin B may enhance activity by facilitating hydrogen bonding with protein receptors. mdpi.com SAR studies comparing angucyclines with different aglycone structures highlight the importance of the aglycone's structural features and the attached substituents in determining the compound's activity and its binding affinity to biological targets like PI3Kα. mdpi.com

Synthetic and Semisynthetic Approaches to Saquayamycins and Analogues

Total Synthesis of Angucycline Core Structures (e.g., Aquayamycin)

The total synthesis of the tetracyclic angucycline core, the aglycone of saquayamycins, represents a significant synthetic challenge due to its highly oxidized and stereochemically complex nature. Various strategies have been developed to construct this benz[a]anthracene framework, often using common precursors that can be elaborated into different members of the angucycline family.

One of the most common and effective methods for constructing the angucycline skeleton is the Diels-Alder reaction . This [4+2] cycloaddition strategy allows for the convergent assembly of the tetracyclic system from simpler, well-defined precursors. For instance, the synthesis of landomycinone, the aglycone of landomycins which shares a similar core to saquayamycins, has been achieved using a Dötz benzannulation reaction, which is a type of [4+2] cycloaddition involving a chromium carbene complex. Asymmetric Diels-Alder reactions, employing chiral catalysts or chiral auxiliaries, have also been utilized to achieve enantioselective synthesis of the angucycline core.

Nucleophilic addition strategies provide another powerful avenue for the construction of the angucycline framework. A notable example is the Hauser annulation, an anionic [4+2] cycloaddition, which involves the reaction of a phthalide (B148349) anion with a Michael acceptor. This method has been successfully applied to the regioselective synthesis of the benz[a]anthraquinone core of several angucyclines. Intramolecular Michael-type cyclizations have also been employed to close the final ring of the tetracyclic system.

More recently, transition-metal-catalyzed reactions have emerged as efficient tools for angucycline core synthesis. For example, a [2+2+2] cycloaddition of alkynes promoted by Wilkinson's catalyst has been used to construct the B and C rings of the landomycinone skeleton simultaneously. Another approach involved a Masamune-Bergmann cyclization of a 10-membered enediyne to form the angular tetracyclic core.

An efficient total synthesis of aquayamycin (B1666071), the aglycone of several saquayamycins, highlights a combination of elegant synthetic transformations. nih.gov The key steps in this synthesis include a highly diastereoselective 1,2-addition of a C-glycosyl naphthyllithium to a cyclic ketone, an indium-mediated site-selective allylation-rearrangement of a naphthoquinone, and a diastereoselective intramolecular pinacol (B44631) coupling to construct the highly oxidized and stereochemically rich tetracyclic ring system. nih.gov

Table 1: Key Synthetic Strategies for Angucycline Core Construction

| Strategy | Key Reaction | Example Application | Reference |

| Diels-Alder Reaction | [4+2] Cycloaddition | Synthesis of Landomycinone | nih.gov |

| Nucleophilic Addition | Hauser Annulation | Regioselective synthesis of benz[a]anthraquinone core | asm.org |

| Transition-Metal Catalysis | [2+2+2] Cycloaddition | Synthesis of Landomycinone skeleton | researchgate.net |

| Tandem Reactions | Diastereoselective 1,2-addition, Pinacol coupling | Total Synthesis of Aquayamycin | nih.gov |

Chemical Glycosylation Strategies for Oligosaccharide Assembly

The oligosaccharide chains of saquayamycins are crucial for their biological activity. The chemical synthesis of these complex carbohydrate moieties, which often contain rare and deoxygenated sugars, presents a significant hurdle due to the need for stereoselective glycosidic bond formation.

A major challenge in the synthesis of the oligosaccharides found in saquayamycins is the stereocontrolled formation of 2-deoxyglycosidic linkages. The absence of a substituent at the C-2 position of the sugar donor precludes the use of neighboring group participation to control the stereochemical outcome of the glycosylation reaction. To address this, various glycosylation methods have been developed and applied to the synthesis of saquayamycin (B1681451) oligosaccharides.

A landmark achievement in this area is the first total synthesis of the pentasaccharide fragment of Saquayamycin Z. This synthesis utilized a sulfonyl chloride-mediated reagent-controlled dehydrative glycosylation method. This approach allows for the direct coupling of a glycosyl hemiacetal donor with a glycosyl acceptor, proceeding with high levels of anomeric selectivity. The synthesis was accomplished through a convergent [2+2+1] strategy, assembling the pentasaccharide from monosaccharide building blocks.

In the context of generating novel saquayamycin analogues, glycosylation of the parent aglycone, aquayamycin, has been explored. One study reported the glycosylation of aquayamycin using a 2-selenoglycosyl acetate (B1210297) as a glycosyl donor, which proceeded in excellent yield. However, subsequent removal of the selenyl group proved challenging. An alternative approach involved the attachment of silyl-protected D-olivals to the C-glycosidic domain of aquayamycin under protic conditions. mdpi.com

The choice of glycosylation strategy, including the nature of the glycosyl donor, activating agent, and reaction conditions, is critical for achieving the desired stereoselectivity and yield in the assembly of these complex oligosaccharide chains.

Chemoenzymatic Synthesis of Glycosylated Analogues

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful approach for the generation of complex natural product analogues. This strategy can overcome some of the limitations of purely chemical or biological methods, such as issues with stereoselectivity in chemical synthesis or the limited substrate scope of biosynthetic enzymes.

While specific examples of the chemoenzymatic synthesis of saquayamycin E itself are not extensively documented, the principles of this approach are highly applicable to the generation of novel angucycline glycosides. A general chemoenzymatic strategy for producing glycosylated analogues involves the chemical synthesis of a modified aglycone or a non-native sugar donor, followed by an enzymatic glycosylation step.

For instance, a chemically synthesized aglycone analogue could be subjected to glycosylation by a glycosyltransferase enzyme known to be involved in angucycline biosynthesis. This approach allows for the introduction of a wide variety of functional groups onto the aglycone that would be difficult to incorporate through purely biosynthetic means. Conversely, chemically synthesized unnatural sugar donors can be used as substrates for promiscuous glycosyltransferases to generate novel glyco-conjugates.

The enzymatic glycosylation of non-benzoquinone analogues of geldanamycin, another polyketide natural product, using a UDP-glycosyltransferase from Bacillus licheniformis, demonstrates the feasibility of this approach. nih.govbohrium.com This study showed that enzymatic glycosylation could be used to improve the water solubility of the parent compound, a common goal in the development of new drug candidates. nih.govbohrium.com The success of such strategies with other complex natural products suggests their potential for creating novel and potentially more effective saquayamycin analogues.

Combinatorial Biosynthesis and Pathway Engineering for Novel Derivatives

Combinatorial biosynthesis and pathway engineering are powerful strategies that involve the genetic manipulation of biosynthetic pathways to produce novel natural products. These approaches offer the potential to generate a wide array of saquayamycin analogues by altering the structure of the aglycone, the appended sugar moieties, or both.

Gene Disruption and Heterologous Expression for Manipulating Pathways

The identification and characterization of the biosynthetic gene clusters (BGCs) for angucyclines, including saquayamycins, are fundamental to their genetic manipulation. The biosynthetic gene cluster for saquayamycins H and I has been identified in Streptomyces sp. KY 40-1. researchgate.net This cluster contains genes encoding the polyketide synthase (PKS) for aglycone formation, enzymes for deoxysugar biosynthesis, and glycosyltransferases. researchgate.net

Gene disruption is a common technique used to elucidate the function of specific genes within a BGC and to generate novel intermediates. By knocking out a specific gene, its corresponding enzymatic step in the biosynthetic pathway is blocked, often leading to the accumulation of an intermediate that can be isolated and characterized. This approach can also be used to generate aglycones that can then be used in chemoenzymatic glycosylation or further modified by other enzymes.

Heterologous expression of BGCs in a well-characterized host organism, such as certain strains of Streptomyces, is a powerful tool for producing natural products and their analogues. This strategy can be used to overcome low production titers in the native producer, to facilitate genetic manipulation, and to combine genes from different pathways to create hybrid natural products. For example, the heterologous expression of a type II PKS gene cluster in Streptomyces albus J1074 led to the production of diversified angucyclines. nih.gov Furthermore, engineering anthracycline biosynthesis pathways toward angucyclines has been demonstrated by introducing an angucycline-specific cyclase into an anthracycline-producing host, resulting in the production of angucyclinone metabolites. researchgate.netcapes.gov.br

Exploiting Glycosyltransferase Substrate Flexibility for Biosynthetic Diversification

Glycosyltransferases (GTs) are key enzymes in the biosynthesis of saquayamycins, responsible for attaching the sugar moieties to the aglycone and to each other. Many natural product GTs exhibit a degree of substrate promiscuity, meaning they can accept and transfer non-native sugar donors or act on a range of aglycone acceptors. This substrate flexibility can be exploited to generate novel glycosylated derivatives.

The saquayamycin H and I biosynthetic gene cluster contains three putative GTs, two O-GTs and one C-GT. researchgate.net The presence of multiple deoxysugars (D-olivose, L-rhodinose, L-aculose, L-cinerulose B, and the aminosugar L-rednose) in different saquayamycins suggests that the GTs involved in their biosynthesis possess a degree of acceptor and/or donor substrate flexibility. nih.govresearchgate.net For instance, the different attachment positions of the aminosugar rednose in saquayamycins H and I points to a high acceptor substrate flexibility of the responsible GT or the involvement of multiple GTs. nih.gov

This inherent flexibility can be harnessed in several ways. One approach is to feed unnatural sugar precursors to the producing organism, which may then be incorporated into the final product by the native GTs. Another strategy involves the heterologous expression of a promiscuous GT in a host that produces a different aglycone, potentially leading to the creation of a hybrid glycosylated natural product.

Furthermore, protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be used to alter the substrate specificity of GTs. By modifying the amino acid sequence of a GT, it may be possible to enhance its ability to accept unnatural substrates, thereby expanding the range of novel saquayamycin analogues that can be produced. The engineering of a carbohydrate-processing transglycosidase into a glycosyltransferase for natural product glycodiversification highlights the potential of this approach.

Future Research Directions and Research Gaps

Detailed Elucidation of Remaining Biosynthetic Steps and Enzyme Functions

The biosynthesis of angucyclines, including saquayamycins, involves complex polyketide pathways. While some aspects of angucycline biosynthesis are understood, the detailed enzymatic steps and the functions of specific enzymes involved in the production of Saquayamycin (B1681451) E and its unique sugar moieties are not fully elucidated biorxiv.orgfrontiersin.orgpnas.org. Angucycline biosynthesis typically involves a minimal polyketide synthase (PKS) and various accessory enzymes, including glycosyltransferases responsible for attaching the deoxy-sugar chains biorxiv.orgfrontiersin.orgacs.org. Saquayamycin E contains deoxy-sugars, which are known to play a critical role in the potency of many bioactive natural products acs.org. However, the specific glycosyltransferases and other enzymes responsible for the precise assembly and modification of the sugar chains in this compound biosynthesis require further investigation biorxiv.orgfrontiersin.org. Understanding the function of each enzyme in the biosynthetic gene cluster (BGC) is essential for potential pathway engineering to produce this compound more efficiently or generate novel analogues pnas.orgacs.org. Research is needed to:

Identify and characterize the specific genes within the saquayamycin BGC responsible for the biosynthesis and attachment of each sugar residue in this compound.

Determine the substrate specificity and catalytic mechanisms of the glycosyltransferases and other modifying enzymes involved.

Investigate the regulatory mechanisms that control the expression of the saquayamycin BGC, including the role of regulators like SqnR and the PhoRP two-component system, which have been implicated in saquayamycin production in some Streptomyces strains biorxiv.org.

Explore the potential for "cryptic" or unexpressed biosynthetic pathways in producing organisms that might yield this compound or related compounds under specific conditions acs.orgbiorxiv.org.

Detailed biochemical and genetic studies, potentially utilizing techniques such as gene knockout, overexpression, and in vitro enzymatic assays, are necessary to fully understand the biosynthetic machinery acs.orguky.edu.

Comprehensive Molecular-Level Characterization of this compound's FPTase Inhibition

This compound has been reported to inhibit FPTase nih.govnih.gov. FPTase is an enzyme involved in the post-translational modification of proteins, including Ras proteins, which are crucial in cell signaling pathways often dysregulated in cancer nih.govresearchgate.net. While the inhibitory activity has been noted, a comprehensive understanding of the molecular interactions between this compound and FPTase is still lacking. Key research areas include:

Determining the precise binding site(s) of this compound on the FPTase enzyme.

Elucidating the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) at the atomic level.

Investigating the kinetic parameters of inhibition (e.g., Ki value, type of inhibition).

Comparing the binding mode and inhibitory mechanism of this compound with other known FPTase inhibitors to understand its unique features. nih.gov

Studying the effect of structural variations in this compound analogues on their FPTase inhibitory activity to establish detailed structure-activity relationships (SAR) nih.govmdpi.com.

Techniques such as X-ray crystallography or cryo-electron microscopy of the FPTase-Saquayamycin E complex, combined with site-directed mutagenesis and detailed enzyme kinetics studies, would provide valuable insights. Computational methods like molecular docking and molecular dynamics simulations could also complement experimental findings by providing theoretical models of the interaction researchgate.netresearchgate.net.

Exploration of Undiscovered Saquayamycin Analogues from Novel Microbial Sources

Natural products like saquayamycins are often produced as families of related compounds by microorganisms nih.govmdpi.com. While several saquayamycin analogues have been reported, there is a high probability that novel analogues with potentially different or improved biological activities exist in underexplored microbial environments nih.govfrontiersin.org. Streptomyces species, particularly those from unique ecological niches such as marine sediments and mudflats, are known to be prolific producers of diverse angucyclines mdpi.comfrontiersin.orgnih.gov. Future research should focus on:

Bioprospecting for saquayamycin-producing microorganisms in novel and underexplored environments.

Utilizing advanced screening techniques, such as high-throughput screening and activity-guided fractionation, to identify new saquayamycin analogues biorxiv.org.

Employing modern metabolomic and genomic approaches, including molecular networking and genome mining, to detect and characterize novel compounds and their associated BGCs biorxiv.orgnih.gov. This can help in identifying "orphan" BGCs that may produce novel natural products biorxiv.orgfrontiersin.org.

Developing strategies to activate the expression of cryptic BGCs in known saquayamycin producers, potentially through co-culture, media manipulation, or genetic engineering acs.orgbiorxiv.org.

The discovery of novel analogues is crucial for understanding the structural requirements for FPTase inhibition and for identifying compounds with enhanced potency, selectivity, or altered biological profiles.

Advanced Computational Modeling for Rational Design of Saquayamycin Analogues with Tuned Biological Activities

Computational approaches, including molecular modeling, docking, and dynamics simulations, are powerful tools for understanding the interaction of small molecules with biological targets and for guiding the design of new compounds with desired properties researchgate.netnih.gov. While computational methods can support the characterization of this compound's interaction with FPTase, they can also be applied to the rational design of novel saquayamycin analogues. Future research should explore:

Developing sophisticated computational models of the FPTase enzyme and its interaction with this compound, incorporating flexibility and solvent effects researchgate.netresearchgate.net.

Utilizing in silico screening of virtual libraries of saquayamycin-like structures to predict potential FPTase inhibitors with improved binding affinities or other desirable characteristics researchgate.net.

Applying computational methods to design targeted modifications to the this compound structure, focusing on the aglycone core and the sugar moieties, to tune its FPTase inhibitory activity, improve selectivity, or enhance pharmacokinetic properties acs.org.

Using computational tools to predict the potential biological activities of in silico designed analogues against other relevant targets or pathways researchgate.net.

Integrating computational predictions with experimental synthesis and testing of designed analogues is essential for a rational drug discovery and development pipeline.

Investigation of Ecological Roles and Regulatory Dynamics in Natural Environments

While this compound is known for its FPTase inhibitory activity, its natural ecological role for the producing microorganism remains largely unexplored. Understanding the biological function of secondary metabolites in their native environments can provide insights into their production triggers and potential applications acs.orgasm.orgscispace.com. Research in this area should focus on:

Investigating the environmental conditions and signals that trigger or regulate the production of this compound by the producing strain in its natural habitat biorxiv.org.

Exploring potential ecological roles, such as competition with other microorganisms, defense against predators, or signaling within microbial communities nih.gov. Saquayamycins have been noted to have both antibiotic and anti-cancer activities, suggesting potential roles in microbial interactions biorxiv.org.

Studying the complex regulatory networks, including two-component systems and nucleoid-associated proteins, that govern saquayamycin production in response to environmental cues and cell density biorxiv.orgnih.gov.

Analyzing the genetic diversity and distribution of saquayamycin BGCs in microbial populations from different environments to understand their evolutionary history and adaptation biorxiv.orgpnas.org.

Research into the ecological roles and regulatory dynamics of this compound production can provide valuable information for optimizing fermentation conditions for its production and potentially reveal novel biological activities or applications.

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

- Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Include power analyses to justify sample sizes and minimize animal use. Disclose conflicts of interest, particularly if collaborating with entities holding patents on saquayamycin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.